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Compound of Interest

Compound Name: Heptyl chloroacetate

Cat. No.: B14681878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Heptyl chloroacetate, a heptyl ester of chloroacetic acid, is a chemical compound with the

formula C9H17ClO2.[1] While its direct biological applications have been sparsely explored, its

structural features—a reactive chloroacetyl group and a seven-carbon alkyl chain—suggest a

rich landscape for potential research and development in the pharmaceutical and agrochemical

industries. The chloroacetate moiety is a known alkylating agent, capable of interacting with

various biological nucleophiles, while the lipophilic heptyl chain can significantly influence the

compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as

its interaction with biological membranes and hydrophobic binding pockets.

This technical guide provides a comprehensive overview of potential research areas for Heptyl
chloroacetate, including detailed experimental protocols and a theoretical framework to guide

future investigations.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Heptyl chloroacetate is

fundamental for its application in biological research. Key data is summarized in the table

below.
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Property Value Reference

Molecular Formula C9H17ClO2 [1]

Molecular Weight 192.68 g/mol [1]

CAS Number 34589-22-5 [1]

IUPAC Name heptyl 2-chloroacetate [1]

SMILES CCCCCCCOC(=O)CCl [1]

Appearance
Colorless liquid (inferred from

related compounds)

Solubility

Expected to be soluble in

organic solvents like DMSO

and ethanol.[2]

Synthesis and Characterization
Heptyl chloroacetate can be synthesized via the esterification of chloroacetic acid with

heptan-1-ol. While a specific detailed protocol for this exact reaction is not widely published,

the following general procedure for the synthesis of alkyl chloroacetates can be adapted.[3][4]

[5][6][7]

Synthesis Protocol: Fischer Esterification of
Chloroacetic Acid with Heptan-1-ol
Materials:

Chloroacetic acid

Heptan-1-ol

Concentrated sulfuric acid (catalyst)

Toluene or cyclohexane (as azeotropic agent to remove water)

Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate,

hexanes)

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

combine chloroacetic acid (1.0 eq), heptan-1-ol (1.2 eq), and toluene (or cyclohexane) to a

suitable concentration.

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

Heat the reaction mixture to reflux. Water produced during the esterification will be removed

as an azeotrope with the solvent and collected in the Dean-Stark trap.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC) until the starting material (chloroacetic acid) is consumed.

Once the reaction is complete, cool the mixture to room temperature.

Transfer the reaction mixture to a separatory funnel and wash sequentially with water,

saturated sodium bicarbonate solution (to neutralize the acid catalyst and any remaining

chloroacetic acid), and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude Heptyl chloroacetate.

Purification and Characterization
Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in

hexanes).

Characterization: The structure and purity of the synthesized Heptyl chloroacetate should be

confirmed by:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the

chemical structure.[1]

Mass Spectrometry (MS): To confirm the molecular weight.[1]

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.[1]

Synthesis Workflow

Chloroacetic Acid + Heptan-1-ol
(Toluene, H₂SO₄ catalyst)

Fischer Esterification
(Reflux with Dean-Stark)

Heat Aqueous Wash
(H₂O, NaHCO₃, Brine)

Cool Vacuum Distillation or
Column Chromatography Pure Heptyl Chloroacetate

Click to download full resolution via product page

Synthesis and Purification Workflow for Heptyl Chloroacetate.

Potential Research Areas and Experimental
Protocols
The chemical structure of Heptyl chloroacetate suggests several promising avenues for

research, primarily centered around its reactivity as an alkylating agent and the influence of its

lipophilic tail.

Inhibition of Very-Long-Chain Fatty Acid Elongases
(VLCFAEs)
Hypothesis: Heptyl chloroacetate, sharing the chloroacetamide moiety with a class of known

herbicides, may act as an inhibitor of very-long-chain fatty acid elongases (VLCFAEs).[8][9][10]

[11][12][13][14] These enzymes are crucial for the biosynthesis of VLCFAs, which are essential

components of cellular membranes, signaling molecules, and form the protective cuticle in

plants.[10]

Potential Applications:
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Herbicide Development: As a novel herbicide targeting a well-established pathway.

Antifungal/Antiparasitic Agents: VLCFAE pathways are also present and essential in some

fungi and protozoa.

Cancer Research: Altered VLCFA metabolism has been implicated in some cancers.

This protocol is adapted from methods used to screen for VLCFAE inhibitors.[11][13][14][15]

Materials:

Microsomal preparations from a source expressing the target VLCFAE (e.g., Arabidopsis

thaliana, Saccharomyces cerevisiae expressing a specific elongase, or relevant cancer cell

lines).

[14C]-Malonyl-CoA (radiolabeled substrate).

Acyl-CoA substrates (e.g., C18:0-CoA, C20:4-CoA).

Heptyl chloroacetate stock solution in DMSO.

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing 1 mM DTT, 1 mM

NADPH, and 1 mM NADH).

Scintillation cocktail and vials.

Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

Prepare the reaction mixture in microcentrifuge tubes containing the assay buffer, a specific

acyl-CoA substrate, and the microsomal preparation.

Add varying concentrations of Heptyl chloroacetate (or DMSO as a vehicle control) to the

reaction tubes and pre-incubate for a defined period (e.g., 10 minutes) at the optimal

temperature for the enzyme (e.g., 30°C).

Initiate the reaction by adding [14C]-Malonyl-CoA.
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Incubate for a specific time (e.g., 30-60 minutes).

Stop the reaction by adding a solution of 10% KOH in 80% methanol and heat to hydrolyze

the acyl-CoAs.

Acidify the mixture with concentrated HCl.

Extract the fatty acids with an organic solvent (e.g., hexane).

Separate the fatty acids by TLC.

Visualize the radiolabeled fatty acids by autoradiography and quantify the radioactivity of the

elongated products using a scintillation counter.

Calculate the percentage of inhibition at each concentration of Heptyl chloroacetate and

determine the IC50 value.
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VLCFAE Inhibition Assay Workflow

Prepare reaction mix:
Microsomes, Acyl-CoA, Buffer

Add Heptyl Chloroacetate
(or DMSO control) Add [¹⁴C]-Malonyl-CoA Incubate at 30°C Stop reaction & Hydrolyze Extract Fatty Acids TLC & Scintillation Counting Determine IC₅₀

Seed cells in 96-well plate

Treat with Heptyl Chloroacetate
(various concentrations)

Incubate for 24-72 hours

Add MTT solution

Incubate for 2-4 hours

Add solubilization solution

Read absorbance at 570 nm

Calculate IC₅₀
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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